Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2768298-94-6) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₈ClIN₂O₂ and a molecular weight of 350.54 g/mol. Its structure features a chloro substituent at position 5 and an iodine atom at position 8, attached to the bicyclic imidazo[1,2-a]pyridine core. The ethyl ester group at position 3 enhances solubility in organic solvents, making it a versatile intermediate for pharmaceutical and agrochemical synthesis .
This compound is synthesized via regioselective halogenation reactions, though specific protocols are proprietary.
Properties
Molecular Formula |
C10H8ClIN2O2 |
|---|---|
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-13-9-6(12)3-4-8(11)14(7)9/h3-5H,2H2,1H3 |
InChI Key |
YJFWGPJCZQCVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2I)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridines typically begins with the condensation of 2-aminopyridines and carbonyl compounds, such as aldehydes or ketoesters, often followed by cyclization and functional group modifications. Metal-free protocols have gained prominence due to their environmental benefits and operational simplicity. The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-MCR) is a widely employed method for constructing 2,3-disubstituted imidazo[1,2-a]pyridines, which can be further functionalized at various positions including halogenation at the 5- and 8-positions.
Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Core
A key intermediate, Ethyl imidazo[1,2-a]pyridine-3-carboxylate, can be prepared by the condensation of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux conditions with potassium carbonate as a base. This reaction proceeds via nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyridine ring bearing an ester group at the 3-position. The reaction typically requires 8–10 hours of reflux and yields the ethyl ester intermediate in moderate to good yields (e.g., 55% yield reported).
| Reaction Component | Amount/Condition |
|---|---|
| 2-Aminopyridine | 1.0 mol (15.0 g) |
| Ethyl 2-chloro-3-oxobutanoate | 1.2 mol (31.48 g) |
| Potassium carbonate | 1.2 mol (26.44 g) |
| Solvent | Absolute ethanol (30–45 mL) |
| Temperature | Reflux for 8–10 hours |
| Yield | ~55% |
Table 1: Typical conditions for preparation of Ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.
Halogenation to Introduce 5-Chloro and 8-Iodo Substituents
Summary Table of Preparation Steps
Research Outcomes and Professional Notes
- The metal-free synthesis routes for imidazo[1,2-a]pyridines provide environmentally friendly alternatives to traditional metal-catalyzed methods, with good substrate scope and scalability.
- Halogenation steps require careful control of reaction conditions to achieve selective substitution at the 5- and 8-positions, critical for obtaining the target Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate.
- Spectroscopic data (NMR, IR, MS) confirm the structures of intermediates and final halogenated products, with characteristic shifts corresponding to halogen substituents and ester functionalities.
- The combination of condensation, cyclization, and halogenation steps forms a robust synthetic route suitable for further functionalization and application in drug discovery and materials science.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly employed.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Halogen substitution reactions are prevalent due to the presence of chlorine and iodine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, iodine, and various oxidizing agents. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position Isomerism
Key Example : Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2) shares the same molecular formula but differs in substituent positions (Cl at position 7, I at 8, ester at 2). Positional isomerism significantly alters electronic properties and reactivity. For instance:
- The 3-carboxylate isomer (target compound) may exhibit greater steric hindrance near the reactive imidazole nitrogen, affecting nucleophilic substitution rates.
- The 2-carboxylate isomer (CAS 1331823-97-2) has a lower calculated XLogP3 (3.6 vs. ~4.0 estimated for the target compound), suggesting reduced lipophilicity .
Halogen vs. Alkyl/Aryl Substituents
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (similarity score 0.86, CAS 123531-52-2) lacks halogens but features a methyl group at position 3. Key differences include:
- However, it enhances stability under acidic conditions .
- Synthetic Utility : Reaction with N-chlorosuccinimide (NCS) regioselectively chlorinates the methyl group to yield 5-(chloromethyl) derivatives (83% yield), showcasing divergent reactivity compared to pre-halogenated compounds like the target molecule .
Fluorine’s small size may improve bioavailability compared to bulkier iodine .
Heterocycle Variations
Thiazolo[3,2-a]pyridine Derivatives (e.g., compounds 11d, 15a-d in ):
- Replacement of the imidazole ring with thiazole alters electronic density and hydrogen-bonding capacity.
- These derivatives often exhibit enhanced antimicrobial activity due to the sulfur atom’s polarizability, a property less pronounced in imidazo[1,2-a]pyridines .
Pyridazine Analogues (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, CAS 1150566-27-0):
- The pyridazine ring increases nitrogen content, improving water solubility but reducing metabolic stability due to higher susceptibility to oxidation .
Physicochemical and Spectral Properties
Biological Activity
Introduction
Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2768298-94-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C10H8ClIN2O2
- Molecular Weight : 350.54 g/mol
- Structure : The compound features a chloro group and an iodo atom attached to an imidazo-pyridine framework, which contributes to its biological activity.
Anticancer Potential
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. For instance, compounds within this class have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific studies on this compound are sparse, its structural characteristics imply it could possess similar anticancer activities.
Enzyme Inhibition
The compound is also being explored for its role in enzyme inhibition. Research indicates that imidazo[1,2-a]pyridine derivatives can act as enzyme inhibitors, impacting various biological pathways and disease mechanisms . This suggests that this compound may interact with specific enzymes, although further studies are needed to elucidate its precise mechanisms.
Structure-Activity Relationship Studies
A comprehensive study on the SAR of imidazo[1,2-a]pyridine derivatives highlighted how modifications at different positions affected their biological activity. The introduction of halogen atoms (like chlorine and iodine) was shown to enhance the binding affinity to target proteins . This information can be pivotal in understanding how this compound might behave in biological systems.
Pharmacological Applications
This compound is currently being investigated for its potential applications in pharmaceutical development. It serves as a building block in synthesizing various drugs aimed at treating cancer and inflammatory diseases . Its unique chemical structure allows for further modifications that could lead to novel therapeutic agents.
Q & A
Q. What are the established synthetic routes for Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate, and how are they optimized for yield and purity?
The compound can be synthesized via Friedel-Crafts acylation at the C-3 position of the imidazo[1,2-a]pyridine core, using catalytic Lewis acids (e.g., AlCl₃ or FeCl₃) to achieve high regioselectivity . Copper-catalyzed three-component reactions are also effective, employing substrates like 2-aminopyridines and ethyl 3-oxopropanoate derivatives under microwave-assisted conditions to enhance reaction efficiency . Key optimizations include:
- Avoiding heterogeneous mixtures by using polar solvents (e.g., CH₃CN).
- Maintaining inert atmospheres (N₂/Ar) to prevent oxidation .
- Monitoring reaction progress via TLC or HPLC to ensure >95% conversion .
Table 1: Representative Synthetic Conditions and Yields
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | CuI | CH₃CN | 80 | 65–86 | |
| Imidazo[1,2-a]pyridine | FeCl₃ | DCM | 25 | 70–85 |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Structural elucidation requires a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 8.78 ppm for aromatic protons, δ 160.6 ppm for ester carbonyls) .
- IR spectroscopy : Peaks at 1654–1730 cm⁻¹ indicate ester (C=O) and amide (N–H) groups .
- HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated: 374.1169; observed: 374.1162) .
- Melting point analysis : Critical for purity assessment (e.g., 151–152°C for ethyl-8-methyl derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?
Density Functional Theory (DFT) studies on analogous imidazo[1,2-a]pyridines reveal:
- Electron-withdrawing groups (e.g., Cl, I) at C-5 and C-8 increase electrophilicity at the C-3 position, facilitating nucleophilic substitutions .
- Frontier molecular orbital (FMO) analysis predicts charge distribution, aiding in designing derivatives for targeted biological activity .
- Table 2: DFT-Calculated Properties of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate | -6.12 | -1.89 | 4.23 |
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assays for cytotoxicity, PI3K/Akt/mTOR pathway inhibition assays) .
- Structural analogs : Compare data with derivatives (e.g., IPD-196, a PI3K inhibitor with EC₅₀ = 0.2 µM in Huh-7 cells) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., iodine at C-8 enhances kinase inhibition by 40% vs. bromine analogs) .
Q. How are structure-activity relationships (SAR) explored for this compound in drug discovery?
Key methodologies include:
- Systematic substituent variation : Replace Cl/I with Br, CF₃, or methyl groups to assess potency changes .
- Pharmacophore modeling : Identify critical moieties (e.g., ester group at C-3 for PI3K binding) using software like Schrödinger .
- In vivo validation : Test optimized derivatives in xenograft models (e.g., tumor volume reduction ≥50% at 10 mg/kg dosing) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
